molecular formula C10H10ClN3O2 B1529172 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione CAS No. 1896255-54-1

3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1529172
CAS No.: 1896255-54-1
M. Wt: 239.66 g/mol
InChI Key: VNUMIGBQTRDCIV-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is a synthetic quinazolinone derivative designed for advanced medicinal chemistry and drug discovery research. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and presence in several FDA-approved drugs . This compound is specifically functionalized with a 6-chloro substituent and a 2-aminoethyl side chain at the 3-position, modifications that are strategically significant for enhancing its biological profile and utility as a chemical intermediate. The 6-chloro group on the quinazoline ring is a key feature that serves as a versatile handle for further synthetic elaboration via nucleophilic substitution reactions, allowing researchers to introduce a wide array of complex substituents to explore structure-activity relationships (SAR) . The 2-aminoethyl side chain at the 3-position provides a functionalized spacer that can be utilized to conjugate the quinazolinone core to other pharmacophores, biomolecules, or solid supports, facilitating the development of targeted inhibitors or probe molecules. In antimicrobial research, quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors, targeting the bacterial enzymes DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . Some derivatives have demonstrated promising, broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains . Furthermore, recent studies on structurally similar 2-(amino)quinazolin-4(3H)-one analogs have revealed exceptional sub-micromolar activity against challenging methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting the potential of this chemical class in addressing antibiotic resistance . In the context of cancer research, quinazolinone derivatives show significant potential as inhibitors of specific molecular targets. For instance, 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives have been investigated through in silico studies as promising inhibitors of MutT Homologue 1 (MTH1), an enzyme that cancer cells rely on for survival under oxidative stress . Inhibition of MTH1 induces DNA damage and apoptosis in cancer cells, representing a novel anticancer strategy . This makes this compound a valuable template for researchers developing novel oncology therapeutics, particularly for targeting enzyme active sites that require chelation or specific hydrogen bonding.

Properties

IUPAC Name

3-(2-aminoethyl)-6-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-6-1-2-8-7(5-6)9(15)14(4-3-12)10(16)13-8/h1-2,5H,3-4,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUMIGBQTRDCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems for monitoring reaction conditions and ensuring consistent product quality is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like ammonia (NH3) or amines can replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, alkaline conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether.

  • Substitution: NH3, amines, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Quinazoline-2,4-dione derivatives with additional oxygen functionalities.

  • Reduction: Reduced quinazoline derivatives with altered functional groups.

  • Substitution: Substituted quinazoline derivatives with different substituents at the chloro position.

Scientific Research Applications

Biological Activities

Research indicates that quinazoline derivatives, including 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione, exhibit various biological activities:

  • Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. This compound may induce apoptosis in cancer cells through such mechanisms .
  • Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent. Its structural similarities to other biologically active compounds suggest it may interact with microbial targets effectively .

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a scaffold for developing new anticancer and antimicrobial agents. Its ability to inhibit specific enzymes makes it valuable in drug design .
  • Biological Studies : Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies assess its potential as an enzyme inhibitor or receptor ligand.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of quinazoline can effectively inhibit cancer cell proliferation by targeting tyrosine kinases. The introduction of the aminoethyl group in compounds similar to this compound was shown to enhance selectivity and potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Research into quinazoline derivatives highlighted their potential against various bacterial strains. Compounds structurally related to this compound exhibited significant antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis .

Mechanism of Action

The mechanism by which 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, leading to modulation of their activity.

  • Pathways: It can affect signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The 6-chloro and 3-substituents define key differences among quinazoline-dione derivatives. Below is a comparative analysis:

Table 1: Key Properties of Quinazoline-Dione Derivatives
Compound Name Substituents Molecular Weight Melting Point/Dec. Key Functional Groups Biological Activity
3-(2-Aminoethyl)-6-chloro-quinazoline-dione 6-Cl, 3-(2-aminoethyl) ~224.6* Not reported -NH2 (aminoethyl) Hypothesized herbicidal
6-Chloroquinazoline-2,4(1H,3H)-dione 6-Cl 196.59 Not reported -Cl Base structure for synthesis
3-(2-Chloroethyl)-quinazoline-dione 6-Cl, 3-(2-chloroethyl) ~215.0 Not reported -Cl (chloroethyl) Intermediate for substitution
3-Azido-6-chloro-7-methoxy-quinoline-dione 6-Cl, 7-OMe, 3-azido 342.74 228–232°C (dec.) -N3 (azido), -OCH3 Click chemistry applications
3-Butyl-3-chloro-quinoline-dione 3-Cl, 3-butyl Not reported Not reported -Cl, -C4H9 Lipophilic modifications

*Estimated based on parent compound (C8H5ClN2O2) + C2H6N.

Key Observations :

  • Solubility: The 2-aminoethyl group in the target compound likely enhances water solubility compared to lipophilic substituents like butyl () or phenyl ().
  • Reactivity: The aminoethyl group offers nucleophilic sites for further functionalization, contrasting with the azido group in , which enables click chemistry.
  • Thermal Stability: The azido derivative decomposes at 228–232°C, whereas amino groups may lower thermal stability due to hydrogen bonding.
Herbicidal and Pesticidal Activity
  • Trifluoromethyl Derivatives : Compounds like 3-(4-fluorobenzyl)-6-trifluoromethylpyrimidine-2,4-dione exhibit >98% herbicidal inhibition at 100 µg/mL, highlighting the impact of electron-withdrawing groups (e.g., -CF3) .
  • Triazole Derivatives: 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline-diones (e.g., 3Aa in ) show structural complexity but lack direct herbicidal data. Their activity may depend on heterocyclic interactions.
  • SAR Insights: Substitutions at the 3-position (e.g., dichlorophenyl, hydroxymethyl) in quinazoline-diones correlate with enhanced herbicidal activity . The aminoethyl group in the target compound may mimic these interactions via hydrogen bonding.
Antimicrobial and Pharmacological Potential
  • Glycosylated Derivatives: N-Glycopyranosylamines of 3-aminoquinazoline-diones () demonstrate modified bioavailability, suggesting that the aminoethyl group could facilitate similar pharmacokinetic optimization.

Biological Activity

3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C8H10ClN3O2
  • Molecular Weight : 201.64 g/mol
  • CAS Number : 1640-60-4

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation : Similar compounds have demonstrated the ability to chelate metal ions, which can inhibit viral replication. This mechanism is particularly relevant in the context of antiviral activity against hepatitis C virus (HCV) .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may contribute to its antiproliferative effects .
  • Modulation of Signaling Pathways : Research indicates that quinazoline derivatives can affect various signaling pathways, potentially leading to apoptosis in cancer cells .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound and its derivatives. For instance:

  • Compounds with similar structures have shown effective inhibition of HCV NS5B polymerase with EC50 values less than 10 µM, indicating potent antiviral activity .

Anticancer Properties

The compound has exhibited promising anticancer properties:

  • In vitro studies suggest that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Effects

There is emerging evidence that quinazoline derivatives possess antimicrobial properties:

  • Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .

Study on Antiviral Efficacy

A study focused on synthesizing derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione found that certain modifications significantly enhanced antiviral activity against HCV. The most potent derivative had an EC50 value of 6.4 µM, demonstrating superior efficacy compared to ribavirin .

CompoundEC50 (µM)Cytotoxic Concentration (CC50)Therapeutic Index (TI)
Ribavirin20462.3
Derivative A6.4111.7
Derivative B<10Not specifiedNot specified

Study on Anticancer Activity

Another research project investigated the anticancer effects of various quinazoline derivatives. The study revealed that treatment with these compounds led to a significant reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

Q & A

Q. What are the standard synthetic routes for 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization of anthranilic acid derivatives followed by functionalization. Key steps include:

Cyclization : Reacting 6-chloroquinazoline-2,4(1H,3H)-dione with 2-chloroethylamine under alkaline conditions to introduce the aminoethyl group.

Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization (ethanol/water) is used to isolate intermediates .

Characterization :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) identify proton environments (e.g., NH2_2 at δ 2.8–3.2 ppm, quinazoline aromatic protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 268) .

Q. How is spectroscopic analysis (NMR, MS) applied to confirm the structure of this compound?

Methodological Answer:

  • 1H^1H NMR : Assignments rely on coupling patterns (e.g., doublets for aromatic protons) and integration. For example, the 6-chloro substituent deshields adjacent protons, producing distinct splitting .
  • 2D NMR : COSY and HMBC resolve ambiguities, such as correlating NH2_2 protons with the ethyl chain (δ 3.1–3.5 ppm) .
  • MS : High-resolution MS (HRMS) validates molecular formula (e.g., C10_{10}H11_{11}ClN3_3O2_2) with <2 ppm error .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of the quinazoline-dione core be addressed?

Methodological Answer: Regioselectivity depends on electronic and steric factors. For example:

  • Electrophilic Substitution : Chlorosulfonic acid reacts preferentially at the 8-position over the 7-position in 6-bromoquinazoline derivatives due to electron-withdrawing effects from the 6-substituent .
  • Nucleophilic Attack : Aminoethyl groups favor the 3-position due to hydrogen bonding with carbonyl oxygens, as shown in analogous compounds .
  • Control Strategies :
    • Use directing groups (e.g., nitro at C6) to steer reactivity .
    • Adjust solvent polarity (DMF vs. THF) to modulate transition states .

Table 1 : Example Reaction Conditions and Outcomes

ReactantReagent/ConditionsProduct RegiochemistryReference
6-Bromoquinazoline-dioneClSO3_3H, 0°C, 2 hr8-Sulfonation
6-Nitroquinazoline-dioneNH2_2CH2_2CH2_2Cl, K2_2CO3_3, DMF3-Aminoethylation

Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

Methodological Answer: Discrepancies arise from solvent effects, tautomerism, or impurities. Resolution strategies include:

  • Solvent Standardization : Compare data in the same solvent (e.g., DMSO-d6d_6 vs. CDCl3_3) .
  • X-ray Crystallography : Definitive structural confirmation (e.g., planar quinazoline core with bond lengths <1.4 Å) .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms) via variable-temperature experiments .

Q. What experimental approaches validate the biological activity of derivatives against contradictory reports?

Methodological Answer:

  • Dose-Response Studies : Establish IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., 6-Cl vs. 6-NO2_2) to isolate activity trends .
  • Control Experiments : Use known inhibitors (e.g., RNase H or kinase inhibitors) to benchmark activity .

Table 2 : Example SAR Data for Analogues

Substituent (Position)Biological Activity (IC50_{50}, μM)Assay TypeReference
6-Cl, 3-NHCH2_2CH3_30.45 ± 0.02HIV RT Inhibition
6-NO2_2, 3-NHCH2_2CH3_31.20 ± 0.15Anticancer

Methodological Notes

  • Synthesis Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 6 hr) .
  • Analytical Pitfalls : Impurities from incomplete alkylation mimic tautomeric signals; use preparative TLC for purity >98% .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish specific activity from general toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione

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